molecular formula C16H17FN4O2S B3003046 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-64-1

3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B3003046
CAS No.: 1021090-64-1
M. Wt: 348.4
InChI Key: QBVSIUNHJBGHMO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxo-2-(propylamino)ethyl group and a 3-fluorobenzamide moiety.

Properties

IUPAC Name

3-fluoro-N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-2-8-18-14(22)10-24-15-7-6-13(20-21-15)19-16(23)11-4-3-5-12(17)9-11/h3-7,9H,2,8,10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVSIUNHJBGHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the fluorine atom, and the coupling of the benzamide moiety. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorine Atom: Fluorination reactions often require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling of the Benzamide Moiety: This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives with thioether-linked substituents and heterocyclic moieties. Below is a detailed comparison based on structural and functional analogs identified in the evidence (primarily from patents and synthetic examples):

Structural Analogues from Patented Compounds ()

The following table summarizes key structural features and differences:

Compound Name/ID Core Structure Thioether Substituent Amide-Linked Substituent Biological Indication (if stated)
Target Compound Benzamide + pyridazine 2-oxo-2-(propylamino)ethyl 3-fluoro-phenyl Not specified
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (ID 15, ) Benzamide + pyridine 2-thienylmethyl 3-cyano-pyridinyl + ethylenediamine linker Cancer, viral infections, thrombosis
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (ID 20) Pyridinecarboxamide 5-methyl-3-isoxazolylmethyl 2-nitrophenyl + ethylenediamine linker Cancer, platelet aggregation
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID 45) Benzamide + pyridine 3-methyl-1,2,4-oxadiazol-5-ylmethyl 3,5-dichloro-pyridinyl + ethylenediamine linker Thrombotic events
Key Observations:

Core Heterocycles : The target compound’s pyridazine core is less common in the listed analogs, which predominantly use pyridine or benzamide backbones. Pyridazine’s electron-deficient nature may influence solubility or receptor interactions differently compared to pyridine .

Thioether Substituents: The target compound’s 2-oxo-2-(propylamino)ethyl group is unique. Most analogs employ aromatic heterocycles (e.g., thienyl, isoxazolyl) as thioether substituents, which may enhance π-π stacking in target binding .

Amide-Linked Groups: The 3-fluorophenyl group in the target compound contrasts with nitrophenyl, cyano-pyridinyl, or dichloro-pyridinyl groups in analogs. Fluorine’s electronegativity and small size could improve metabolic stability or membrane permeability .

Functional Comparisons

  • Therapeutic Potential: While the target compound’s indications are unspecified, analogs with nitrophenyl (ID 20) or dichloro-pyridinyl (ID 45) groups are associated with antiplatelet or antithrombotic activity, suggesting possible overlap in mechanisms .

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